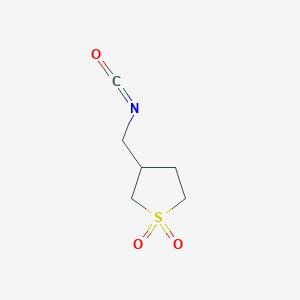
3-氯-2,6-二氟苄胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-difluorobenzylamine (3-Cl-2,6-DFA) is an organofluorine compound that is widely used in scientific research. It is a versatile reagent that has been used in a variety of synthetic reactions, including nucleophilic fluorination, electrophilic fluorination, and acylation reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition to its use in synthetic chemistry, 3-Cl-2,6-DFA has also been used in biochemical and physiological research, where its unique properties have allowed it to be used as a probe for studying enzyme-catalyzed reactions and protein-protein interactions.
科学研究应用
合成和材料应用
有机合成和荧光材料
已经研究了各种有机化合物的合成和光学性质,例如二咪唑衍生物,其中相关的氯-二氟苄胺化合物用作前体。这些化合物表现出中等到强的蓝色荧光发射能力,表明在光电器件和荧光材料中具有潜在应用 (Chen 等,2012)。
农药和医药中间体
与氯-二氟苄胺密切相关的纯度较高的氯-二氟苯的开发,强调了其作为农业和制药活性成分中间体的价值。特定的合成路线强调了其在生产这些行业中使用的关键化合物中的作用 (Moore, 2003)。
环境和分析化学
水衍生化和分析
在环境化学领域,氯-二氟苄胺衍生物已被用作衍生化剂,以帮助识别极性水污染物,尤其是在研究饮用水消毒副产物时。这一应用对于了解在水处理过程中潜在有害化合物的形成以及开发更有效的净水方法至关重要 (Vincenti 等,2005)。
安全和危害
“3-Chloro-2,6-difluorobenzylamine” is classified as a combustible solid . It has a WGK of 3 . The safety information indicates that it should not be inhaled or come into contact with skin or eyes . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
作用机制
Target of Action
This compound is a fluorinated building block and is often used in the synthesis of more complex molecules .
Mode of Action
It’s known that halogenated aromatic compounds like this can undergo further substitution reactions.
Biochemical Pathways
As a building block, its effects would largely depend on the final compound it is incorporated into.
Result of Action
Action Environment
生化分析
Biochemical Properties
3-Chloro-2,6-difluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of 3-Chloro-2,6-difluorobenzylamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 3-Chloro-2,6-difluorobenzylamine can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, 3-Chloro-2,6-difluorobenzylamine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 3-Chloro-2,6-difluorobenzylamine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2,6-difluorobenzylamine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro and in vivo studies, it has been observed that 3-Chloro-2,6-difluorobenzylamine can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability.
Dosage Effects in Animal Models
The effects of 3-Chloro-2,6-difluorobenzylamine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level is required to elicit a noticeable response. At high doses, 3-Chloro-2,6-difluorobenzylamine can cause toxicity, affecting the health and function of the organism.
Metabolic Pathways
3-Chloro-2,6-difluorobenzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, 3-Chloro-2,6-difluorobenzylamine is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within the cell, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of 3-Chloro-2,6-difluorobenzylamine is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enable 3-Chloro-2,6-difluorobenzylamine to influence gene expression, while localization to the mitochondria may affect cellular metabolism.
属性
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBGPPYRLLFIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378545 |
Source


|
| Record name | 3-Chloro-2,6-difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261762-46-3 |
Source


|
| Record name | 3-Chloro-2,6-difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)









![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)